Enalaprilat

Vue d'ensemble

Description

L'énalaaprilat est le métabolite actif de l'énalapril, un inhibiteur de l'enzyme de conversion de l'angiotensine (ECA) largement utilisé. C'est le premier inhibiteur de l'ECA contenant un dicarboxylate développé pour surmonter les limites du captopril, un autre inhibiteur de l'ECA. L'énalaaprilat est principalement utilisé dans la prise en charge de l'hypertension artérielle et de l'insuffisance cardiaque lorsque le traitement oral n'est pas pratique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'énalaaprilat est synthétisé à partir de l'énalapril, qui est un promédicament. La synthèse implique l'hydrolyse de l'énalapril en énalaaprilat par diverses estérases dans le corps. La préparation de l'énalapril lui-même implique la condensation de la L-alanine avec la L-proline, suivie de l'estérification avec l'éthanol pour former l'énalapril .

Méthodes de production industrielle : La production industrielle de l'énalaaprilat implique la synthèse de l'énalapril, suivie de son hydrolyse. Le processus comprend le mélange de maléate d'énalapril avec un support, un composé alcalin de sodium et de l'eau, suivi du séchage de la masse humide et d'une transformation ultérieure en comprimés .

Analyse Des Réactions Chimiques

Types de réactions : L'énalaaprilat subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction.

Réactifs et conditions courantes :

Hydrolyse : L'énalapril est hydrolysé en énalaaprilat par les estérases présentes dans l'organisme.

Oxydation et réduction : L'énalaaprilat peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques, bien que celles-ci soient moins fréquentes dans son utilisation pharmacologique.

Principaux produits formés : Le principal produit formé à partir de l'hydrolyse de l'énalapril est l'énalaaprilat. D'autres produits secondaires peuvent inclure divers métabolites formés par des réactions d'oxydation et de réduction .

4. Applications de la recherche scientifique

L'énalaaprilat a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de l'ECA et les effets des inhibiteurs contenant des dicarboxylates.

Biologie : Étudié pour ses effets sur diverses voies biologiques, notamment le système rénine-angiotensine-aldostérone.

Médecine : Largement utilisé dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque. Il est également étudié pour ses bienfaits potentiels dans la néphropathie diabétique et d'autres affections cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de l'ECA et de produits pharmaceutiques connexes

5. Mécanisme d'action

L'énalaaprilat exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine (ECA), ce qui empêche la conversion de l'angiotensine I en angiotensine II. L'angiotensine II est un puissant vasoconstricteur qui augmente la pression artérielle et favorise la réabsorption du sodium dans les reins. En inhibant l'ECA, l'énalaaprilat réduit les niveaux d'angiotensine II, ce qui entraîne une vasodilatation, une diminution de la pression artérielle et une réduction du volume de liquide sanguin .

Composés similaires :

Captopril : Le premier inhibiteur de l'ECA, contenant un groupe thiol au lieu d'un groupe acide carboxylique.

Lisinopril : Un autre inhibiteur de l'ECA avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Ramipril : Un inhibiteur de l'ECA avec une durée d'action plus longue que l'énalaaprilat.

Caractère unique de l'énalaaprilat : L'énalaaprilat est unique en raison de sa structure dicarboxylate, qui confère une caractéristique d'ionisation différente par rapport au captopril. Cette différence structurelle fait que l'énalaaprilat ne convient qu'à l'administration intraveineuse, contrairement aux autres inhibiteurs de l'ECA qui peuvent être administrés par voie orale .

Applications De Recherche Scientifique

Introduction to Enalaprilat

This compound is the active metabolite of enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in clinical practice for managing hypertension and heart failure. Its applications extend beyond basic antihypertensive therapy, encompassing various clinical scenarios, including acute and chronic heart failure management, renal protection in diabetic patients, and more. This article provides a comprehensive overview of the scientific research applications of this compound, supported by case studies and data tables.

Hypertension Management

This compound is primarily indicated for the management of hypertension, particularly when oral therapy is impractical. Studies have shown that this compound can effectively lower blood pressure in hypertensive patients, especially in acute settings where rapid intervention is necessary.

Key Findings:

- In a study comparing this compound with furosemide, the combination demonstrated additive effects on blood pressure reduction .

- The efficacy of this compound in achieving blood pressure targets has been documented in various patient demographics, including those with resistant hypertension .

Heart Failure Treatment

This compound plays a crucial role in treating heart failure, particularly in patients with reduced ejection fraction. It has been shown to improve symptoms and reduce mortality rates among patients with severe congestive heart failure.

Case Study:

- A randomized controlled trial involving 253 patients with severe congestive heart failure found that the addition of this compound to conventional therapy resulted in a 40% reduction in mortality over six months compared to placebo .

Renal Protection

This compound is also utilized for renal protection, particularly in diabetic patients. ACE inhibitors like this compound help mitigate diabetic nephropathy by reducing intraglomerular pressure.

Research Insights:

- A study highlighted that this compound significantly decreased proteinuria and stabilized renal function in diabetic patients over a follow-up period .

Post-Myocardial Infarction Therapy

Following myocardial infarction, this compound is often used to improve patient outcomes by reducing left ventricular remodeling and preventing further cardiac events.

Clinical Evidence:

- Research indicates that early administration of this compound post-myocardial infarction can lead to improved survival rates and reduced incidence of heart failure .

Comparative Efficacy

To illustrate the effectiveness of this compound compared to other antihypertensive agents, a summary table of key studies is provided below:

Safety Profile

While this compound is generally well-tolerated, certain adverse effects have been noted, particularly angioedema. The incidence of angioedema associated with enalapril was found to be higher in certain populations, particularly among African American patients .

Safety Insights:

Mécanisme D'action

Enalaprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes sodium reabsorption in the kidneys. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced blood fluid volume .

Comparaison Avec Des Composés Similaires

Captopril: The first ACE inhibitor, containing a thiol group instead of a carboxylic acid group.

Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Ramipril: An ACE inhibitor with a longer duration of action compared to enalaprilat.

Uniqueness of this compound: this compound is unique due to its dicarboxylate structure, which provides a different ionization characteristic compared to captopril. This structural difference results in this compound being suitable only for intravenous administration, unlike other ACE inhibitors that can be administered orally .

Activité Biologique

Enalaprilat is the active metabolite of the prodrug enalapril, primarily used as an antihypertensive agent. It functions by inhibiting the angiotensin-converting enzyme (ACE), leading to a cascade of physiological effects that lower blood pressure. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound inhibits ACE, which converts angiotensin I to angiotensin II, a potent vasoconstrictor. The inhibition of this enzyme results in:

- Decreased Angiotensin II Levels : This leads to reduced vasoconstriction and lower blood pressure.

- Increased Plasma Renin Activity : Due to the loss of feedback inhibition by angiotensin II.

- Decreased Aldosterone Secretion : Although aldosterone levels may normalize with long-term use .

The overall effect is vasodilation and reduced vascular resistance, which are critical for managing hypertension. Additionally, this compound may influence bradykinin levels due to the structural similarity between ACE and kininase I, potentially contributing to its therapeutic effects .

Pharmacokinetics

This compound is poorly absorbed when taken orally; therefore, it is primarily administered intravenously. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 40% (as this compound) |

| Absorption | 60% from oral enalapril |

| Protein Binding | ~50% |

| Volume of Distribution | Not well established |

| Half-Life | Approximately 11 hours |

| Elimination Route | Renal excretion |

The pharmacokinetics can be altered in patients with renal impairment, leading to increased accumulation of this compound .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for its efficacy in treating hypertension and heart failure. A notable multicenter trial assessed its effectiveness in patients with essential hypertension:

- Study Design : Open-label, prospective study involving 265 patients.

- Results : Normotension achieved in 73% of younger patients, 50% of middle-aged patients, and 56% of older patients after eight weeks of treatment with doses ranging from 5 to 40 mg daily .

Another study compared enalapril with sacubitril-valsartan in heart failure patients, finding no significant difference in reducing central aortic stiffness but highlighting enalapril's role in managing heart failure symptoms .

Case Studies

- Case Study on Elderly Patients :

- Comparative Study with Omapatrilat :

Propriétés

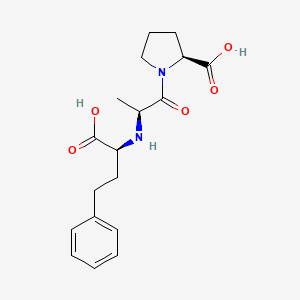

IUPAC Name |

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFZMUMEGBBDTC-QEJZJMRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84680-54-6 (Parent) | |

| Record name | Enalaprilat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048975 | |

| Record name | Enalapril acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enalaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Enalaprilat is the active metabolite of the orally available pro-drug, enalapril. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume | |

| Record name | Enalaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

76420-72-9, 84680-54-6 | |

| Record name | Enalaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76420-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalaprilat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enalaprilat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enalapril acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Enalaprilat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENALAPRILAT ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q508Q118JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enalaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 - 151 °C | |

| Record name | Enalaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.